N-Methyl vs. NH-Amide: Key Structural Distinction from N-Benzyl-2-methylquinoline-3-carboxamide (CAS 147329-88-2)
N-Benzyl-N,2-dimethylquinoline-3-carboxamide carries an N-methyl group on the carboxamide nitrogen that is absent in the nearest analog N-benzyl-2-methylquinoline-3-carboxamide (CAS 147329-88-2). This methyl substitution eliminates the amide N–H hydrogen bond donor, thereby altering both molecular recognition and pharmacokinetic properties. Although direct biochemical comparator data for this specific target-compound pair are not publicly available, the class-level rule is well-established: tertiary amides adopt a predominantly cis (Z) conformation around the amide bond, whereas secondary amides favor the trans (E) conformation. This conformational divergence reorients the quinoline and benzyl pharmacophoric elements, directly impacting target binding geometries. Furthermore, the N-methyl group increases the calculated logP by approximately 0.5–0.7 log units relative to the NH analog [1].
| Evidence Dimension | Hydrogen-bond donor count, amide conformational preference, and lipophilicity |
|---|---|
| Target Compound Data | HBD count: 0; amide geometry: predominantly cis (Z); calculated logP: ~3.7 (estimated) |
| Comparator Or Baseline | N-benzyl-2-methylquinoline-3-carboxamide (CAS 147329-88-2); HBD count: 1; amide geometry: predominantly trans (E); calculated logP: ~3.0–3.2 (estimated) |
| Quantified Difference | ΔHBD = 1; conformational preference shifts from trans to cis; ΔlogP = +0.5 to +0.7 |
| Conditions | In silico molecular property calculation; no direct experimental comparator data available for this specific pair |
Why This Matters
The absence of an amide N–H donor combined with altered amide geometry directly affects hydrogen-bonding with target proteins, CYP450 metabolic liability, and passive membrane permeability, making the N-methyl compound pharmacokinetically and pharmacodynamically non-interchangeable with the NH analog.
- [1] Mucs, D., Bryce, R. A., & Bonnet, P. (2010). Computational approaches to the prediction of the N-methylation effect on peptide and small-molecule properties. Journal of Cheminformatics, 2(Suppl 1), P48. (and references therein for N-methylation effects on amide geometry, logP, and HBD count). View Source
